methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Overview
Description
Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is an organic compound with the molecular formula C19H14FNO4. It is a derivative of benzoic acid and contains a fluorobenzoyl group, a pyrrole ring, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate typically involves the esterification of 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorobenzoyl group to a fluorobenzyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoic acid, while reduction with lithium aluminum hydride can produce 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzyl alcohol .
Scientific Research Applications
Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to specific targets, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-[(4-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
- Methyl 2-[(4-bromobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
- Methyl 2-[(4-methylbenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Uniqueness
Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
methyl 2-(4-fluorobenzoyl)oxy-4-pyrrol-1-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c1-24-19(23)16-9-8-15(21-10-2-3-11-21)12-17(16)25-18(22)13-4-6-14(20)7-5-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODSFYRATYCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192141 | |
Record name | Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-55-9 | |
Record name | Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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